molecular formula C16H13NO4 B11963309 N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine CAS No. 83471-17-4

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Cat. No.: B11963309
CAS No.: 83471-17-4
M. Wt: 283.28 g/mol
InChI Key: PAUSTGHYFOPLGX-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine is an organic compound that features two benzodioxole groups connected by an amine linkage Benzodioxole is a heterocyclic compound consisting of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine typically involves the reaction of 1,3-benzodioxole derivatives with amine precursors under controlled conditions. Common synthetic routes may include:

    Condensation Reactions: Combining benzodioxole aldehydes with amines in the presence of a catalyst.

    Reductive Amination: Using reducing agents to facilitate the formation of the amine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation or reductive amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

Potential medical applications include the development of drugs that target specific pathways or receptors. The compound’s structure may be optimized to enhance its efficacy and reduce side effects.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine
  • N-(1,3-Benzodioxol-5-ylmethylene)-N-methylamine
  • 1,3-Benzodioxole-5-carboxaldehyde

Uniqueness

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine is unique due to the presence of two benzodioxole groups, which may confer distinct chemical and biological properties. Its structure allows for diverse functionalizations, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

83471-17-4

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanimine

InChI

InChI=1S/C16H13NO4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14/h1-7H,8-10H2

InChI Key

PAUSTGHYFOPLGX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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